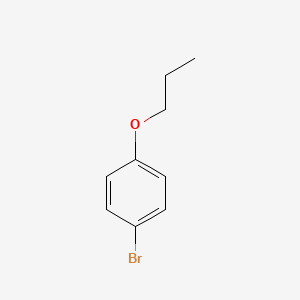

1-Bromo-4-propoxybenzene

Descripción

1-Bromo-4-propoxybenzene, also known as 4-bromophenyl propyl ether, is an organic compound with the molecular formula C9H11BrO. It is a brominated aromatic ether, characterized by a bromine atom attached to a benzene ring, which is further substituted with a propoxy group. This compound is used in various chemical syntheses and has applications in scientific research and industry .

Propiedades

IUPAC Name |

1-bromo-4-propoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPARGBRVKRZJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370155 | |

| Record name | 1-bromo-4-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39969-56-7 | |

| Record name | 1-bromo-4-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Williamson Ether Synthesis

The most common and efficient synthetic route to this compound is via the Williamson ether synthesis. This method involves the nucleophilic substitution reaction between a phenolic precursor and an alkyl halide.

Typical Reaction Scheme:

$$ \text{4-bromophenol} + \text{1-bromopropane} \xrightarrow[\text{solvent}]{\text{base}} \text{this compound} + \text{Br}^- $$-

- Base: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are used to generate the phenoxide ion from 4-bromophenol.

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate the S_N2 reaction.

- Temperature: Typically mild heating (50–80°C) to promote reaction kinetics without side reactions.

Mechanism:

The phenol is deprotonated by the base to form the phenoxide ion, which then performs an S_N2 attack on the primary alkyl bromide, yielding the ether product.-

- High selectivity and yield.

- Mild reaction conditions.

- Scalability for industrial production.

Direct Bromination of 4-Propoxybenzene

An alternative method involves the bromination of 4-propoxybenzene to introduce the bromine substituent at the para position.

Reaction Scheme:

$$ \text{4-propoxybenzene} + \text{Br}_2 \xrightarrow[\text{solvent}]{\text{catalyst}} \text{this compound} $$-

- Bromine or N-bromosuccinimide (NBS) as the brominating agent.

- Solvent: Dichloromethane or chloroform.

- Catalyst: Lewis acids such as iron(III) bromide (FeBr_3) to activate bromine.

- Temperature: Controlled low temperatures (0–25°C) to avoid polybromination.

-

- Requires careful control to avoid multiple bromination.

- Lower regioselectivity compared to Williamson synthesis when starting from unsubstituted phenols.

Industrial Production Methods

Industrial synthesis favors the Williamson ether synthesis due to its efficiency and high yield. Large-scale operations employ:

- Automated reactors with controlled addition of reagents.

- Continuous flow systems to enhance reaction control and safety.

- Use of optimized solvents and bases to maximize throughput and minimize by-products.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Base | Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK) | Strong bases to form phenoxide ion |

| Alkylating Agent | 1-bromopropane | Primary alkyl halide for S_N2 reaction |

| Solvent | DMF, DMSO | Polar aprotic solvents preferred |

| Temperature | 50–80°C | Mild heating to promote reaction |

| Reaction Time | 4–12 hours | Depending on scale and conditions |

| Yield | Typically >85% | High yield with proper conditions |

Research Findings and Data

Purity and Characterization

- Purity: Commercially available this compound is typically >98% pure, confirmed by chromatographic and spectroscopic methods.

- Molecular Weight: 215.09 g/mol.

- Solubility: Soluble in common organic solvents such as dichloromethane, ethanol, and acetone; limited water solubility.

- Storage: Stable when stored at -20°C to -80°C, preferably in sealed containers to prevent moisture uptake.

Analytical Data Table

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C9H11BrO | Elemental analysis |

| Molecular Weight | 215.09 g/mol | Mass spectrometry |

| Melting Point | Not typically solid at RT | Differential scanning calorimetry (DSC) |

| Purity | >98% | Gas chromatography (GC) or HPLC |

| NMR (¹H, ¹³C) | Characteristic aromatic and alkoxy signals | Nuclear Magnetic Resonance (NMR) |

| IR Spectra | Ether C–O stretch ~1100 cm⁻¹ | Infrared spectroscopy |

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents and Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Williamson Ether Synthesis | 4-bromophenol + 1-bromopropane | NaH or t-BuOK, DMF/DMSO, 50–80°C | 85–95 | High selectivity and yield | Requires strong base and dry conditions |

| Direct Bromination | 4-propoxybenzene + Br_2 | Br2, FeBr3 catalyst, DCM, 0–25°C | 60–75 | Simpler reagents | Risk of polybromination, lower regioselectivity |

| Industrial Continuous Flow | Same as Williamson synthesis | Automated reactor, optimized parameters | >90 | Scalable, efficient | Requires specialized equipment |

Análisis De Reacciones Químicas

1-Bromo-4-propoxybenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aromatic ring can be reduced under catalytic hydrogenation conditions to form cyclohexane derivatives.

Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., hydrogen gas with a palladium catalyst). The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

1-Bromo-4-propoxybenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block in the synthesis of biologically active compounds, which can be used in drug discovery and development.

Medicine: The compound is utilized in the development of new therapeutic agents, particularly those targeting specific molecular pathways.

Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins

Mecanismo De Acción

The mechanism of action of 1-Bromo-4-propoxybenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes nucleophilic substitution or other transformations. In biological systems, its effects are mediated by its interaction with molecular targets, such as enzymes or receptors, leading to changes in cellular pathways and functions .

Comparación Con Compuestos Similares

1-Bromo-4-propoxybenzene can be compared with other brominated aromatic ethers, such as:

1-Bromo-4-methoxybenzene: Similar in structure but with a methoxy group instead of a propoxy group. It has different reactivity and applications.

1-Bromo-4-ethoxybenzene: Contains an ethoxy group, leading to variations in its chemical properties and uses.

1-Bromo-4-butoxybenzene: Features a butoxy group, which affects its solubility and reactivity compared to this compound

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for particular applications in research and industry.

Actividad Biológica

1-Bromo-4-propoxybenzene, also known as 4-n-propoxy-bromobenzene, is an organic compound with the molecular formula and a molecular weight of 215.09 g/mol. This compound has garnered attention for its diverse biological activities and potential applications in various fields, including pharmaceuticals and agrochemicals.

- IUPAC Name : this compound

- CAS Number : 39969-56-7

- Molecular Structure : The compound features a bromine atom attached to a benzene ring that is further substituted with a propoxy group.

Biological Activity Overview

This compound has been studied for its various biological activities, including:

- Toxicity : Research indicates that the compound exhibits toxicity in different biological models. For instance, acute toxicity studies in rats have shown a median lethal dose (LD50) ranging from 2,700 mg/kg to 3,788 mg/kg when administered orally . Symptoms observed included tremors, lethargy, and significant weight loss.

- Reproductive Toxicity : A study highlighted the reproductive toxicity of related brominated compounds, suggesting potential risks associated with exposure. The effects on reproductive health were linked to the disruption of endocrine functions .

- Environmental Impact : As a high production volume chemical, this compound's environmental persistence and bioaccumulation potential raise concerns regarding its ecological impact. Studies have indicated that such compounds can affect aquatic life through bioaccumulation in food chains .

Acute Toxicity Studies

A series of acute toxicity studies conducted on rats revealed critical insights into the biological activity of this compound. The following table summarizes key findings:

| Study Type | Methodology | LD50 (mg/kg) | Observed Effects |

|---|---|---|---|

| Oral Administration | Gavage in corn oil | 2,700 | Tremors, weight loss (3-19%) |

| Inhalation | Whole-body exposure for 4 hours | 18,000 | Loss of righting reflex, lethargy |

| Reproductive Study | Various brominated analogs | Varies | Endocrine disruption observed |

Environmental Studies

Research on the environmental impact of halogenated compounds like this compound indicates significant ecological risks. For instance:

- Bioaccumulation Potential : Studies have shown that brominated compounds can accumulate in aquatic organisms, leading to toxic effects on fish and other wildlife .

- Persistence in the Environment : The compound's stability contributes to its persistence in various ecosystems, raising concerns about long-term exposure effects on both wildlife and humans.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Bromo-4-propoxybenzene, and how can reaction conditions be tailored to maximize yield?

- Methodological Answer : The synthesis typically involves introducing the propoxy group via nucleophilic aromatic substitution (SNAr) on 1-bromo-4-fluorobenzene or brominating pre-functionalized intermediates. For example, reacting 4-propoxybenzene with bromine in the presence of a Lewis acid catalyst (e.g., AlCl₃) under controlled temperatures (0–25°C) can yield the product. Optimizing solvent polarity (e.g., dichloromethane vs. THF) and stoichiometry (1.2–1.5 eq Br₂) improves yield . Continuous flow reactors enhance scalability and purity in industrial settings .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should be prioritized?

- Methodological Answer :

- ¹H NMR : Aromatic protons appear as a doublet (δ 7.4–7.6 ppm, J = 8–9 Hz) due to para-substitution. The propoxy group shows a triplet for CH₂ adjacent to oxygen (δ 3.9–4.1 ppm) and a multiplet for the CH₂ and CH₃ groups (δ 1.6–1.8 ppm).

- ¹³C NMR : Key signals include C-Br (~105–110 ppm) and C-O (~160 ppm).

- GC-MS : Molecular ion peak at m/z 214 (C₉H₁₁BrO⁺) with fragmentation patterns confirming the propoxy chain .

Q. How can researchers select purification methods for this compound based on its physicochemical properties?

- Methodological Answer :

- Distillation : Effective for high-purity isolation if the compound has a distinct boiling point (e.g., ~200–220°C, similar to 4-bromoanisole ).

- Recrystallization : Use ethanol/water mixtures for crystallization, leveraging solubility differences. Monitor purity via melting point (mp ~25–30°C, inferred from analogs ).

- Column Chromatography : Employ silica gel with hexane/ethyl acetate (9:1) to separate brominated byproducts .

Advanced Research Questions

Q. How can discrepancies in reported catalytic efficiencies for Suzuki couplings involving this compound be systematically addressed?

- Methodological Answer : Contradictions often arise from variations in catalyst (Pd(PPh₃)₄ vs. PdCl₂(dppf)), base (K₂CO₃ vs. CsF), or solvent (DME vs. toluene). A Design of Experiments (DoE) approach can isolate critical factors:

- Example : A 2³ factorial design testing catalyst loading (1–5 mol%), temperature (80–120°C), and solvent polarity. Analyze interactions using ANOVA to identify optimal conditions .

Q. What computational strategies predict the electronic effects of the propoxy group on this compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates Hammett constants (σ) to quantify electron-donating effects. The propoxy group’s +M effect reduces electrophilicity at the para position compared to electron-withdrawing substituents (e.g., nitro). Compare with experimental kinetics (e.g., slower oxidative addition in Pd-catalyzed reactions vs. 1-bromo-4-nitrobenzene) .

Q. How does the stability of this compound under varying storage conditions impact its utility in multi-step syntheses?

- Methodological Answer : Degradation pathways (e.g., hydrolysis of the ether linkage) are accelerated by light and humidity. Stability studies using accelerated aging (40°C/75% RH for 4 weeks) with HPLC monitoring reveal <5% decomposition when stored in amber vials under argon. Recommend desiccants and inert atmospheres for long-term storage .

Key Considerations for Researchers

- Contradiction Management : Replicate published protocols with rigorous control of variables (e.g., anhydrous conditions) to validate results. Use peer-reviewed databases (PubChem, EPA DSSTox) for benchmarking .

- Safety Protocols : Handle brominated compounds in fume hoods; mitigate risks of skin/eye irritation (PPE: gloves, goggles) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.